molecular formula C16H19ClN4O3 B2684146 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride CAS No. 1189651-61-3

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride

Cat. No.: B2684146
CAS No.: 1189651-61-3
M. Wt: 350.8
InChI Key: IAOBXQDSIQBZAH-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Acylation: The benzodioxole is then acylated using an appropriate acyl chloride to introduce the carbonyl group.

    Formation of the Imidazole Ring: The imidazole ring is synthesized separately, often starting from glyoxal and ammonia or an amine.

    Coupling Reaction: The imidazole and benzodioxole derivatives are coupled using a piperazine linker. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its effects on biological systems, including its interaction with proteins and nucleic acids.

    Chemical Biology: Researchers use it to probe cellular pathways and mechanisms.

    Industrial Applications: It may be explored for use in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1H-imidazol-2-yl)piperazine
  • 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-4-yl)piperazine

Uniqueness

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is unique due to its specific substitution pattern and the presence of both benzodioxole and imidazole moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3.ClH/c1-18-5-4-17-16(18)20-8-6-19(7-9-20)15(21)12-2-3-13-14(10-12)23-11-22-13;/h2-5,10H,6-9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOBXQDSIQBZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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